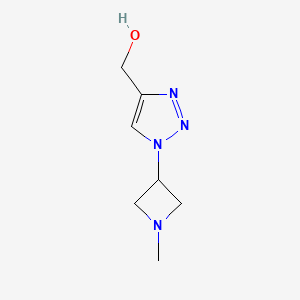
4-ethynyl-2H-chromen-2-one
Descripción general
Descripción
4-ethynyl-2H-chromen-2-one is a derivative of 2H/4H-chromene , an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . It has a molecular formula of C11H6O2 .
Molecular Structure Analysis
The molecular structure of 4-ethynyl-2H-chromen-2-one consists of a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . This forms a second six-membered heterocycle that shares two carbons with the benzene ring .Aplicaciones Científicas De Investigación
Anticancer Research
The chromene scaffold, particularly 2H/4H-chromenes , has been identified as having significant anticancer properties. The 4-ethynyl-2H-chromen-2-one derivative can be explored for its potential to inhibit cancer cell growth and proliferation. Its mechanism may involve the disruption of cell cycle regulation or interference with signaling pathways crucial for tumor survival .
Antimicrobial Applications
Chromenes have shown promise as antimicrobial agents. 4-ethynylchromen-2-one could be synthesized and tested against a range of bacterial and fungal strains. Its efficacy could be compared with existing antimicrobial compounds, and it could potentially be used in the development of new antibiotics .
Anticonvulsant Potential
Research has indicated that chromenes exhibit anticonvulsant activities4-ethynyl-2H-chromen-2-one could be investigated for its effectiveness in preventing or reducing the frequency of seizures, possibly by modulating neurotransmitter release or ion channel activity .
Antidiabetic Activity
The chromene structure has been associated with antidiabetic effects. The application of 4-ethynyl-2H-chromen-2-one in diabetes research could involve studying its impact on insulin secretion or sensitivity, as well as its potential to protect pancreatic beta cells .
Antituberculosis Agent
Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, there is a need for novel therapeutic agents4-ethynyl-2H-chromen-2-one could be a candidate for antituberculosis activity, warranting investigation into its efficacy and mechanism of action .
Enzyme Inhibition
Enzyme inhibitors play a crucial role in drug development for various diseases. The 4-ethynyl-2H-chromen-2-one compound could be studied as an inhibitor of enzymes like monoamine oxidase (MAO), which is relevant in conditions such as depression and Parkinson’s disease .
Nanotechnology and Drug Delivery
The unique properties of nanoparticles make them ideal for drug delivery systems4-ethynyl-2H-chromen-2-one could be incorporated into nanoparticles to enhance drug delivery efficiency, targeting specific tissues or cells, and reducing side effects .
Green Chemistry and Sustainable Synthesis
The synthesis of 4-ethynyl-2H-chromen-2-one can be optimized using green chemistry principles. This includes employing environmentally benign catalysts and sustainable methods, which not only improve the synthesis process but also align with the goals of eco-friendly chemical practices .
Propiedades
IUPAC Name |
4-ethynylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O2/c1-2-8-7-11(12)13-10-6-4-3-5-9(8)10/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXYQBYVVOVUFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=O)OC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethynyl-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



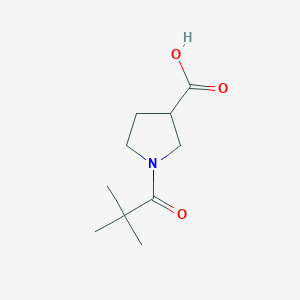

![4-[(1S)-(1-phenylethyl)amino]-6-chloropyrimidine](/img/structure/B1467724.png)
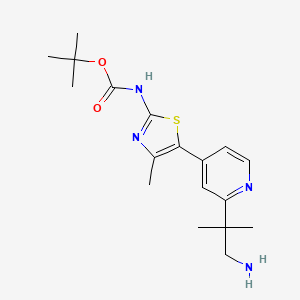
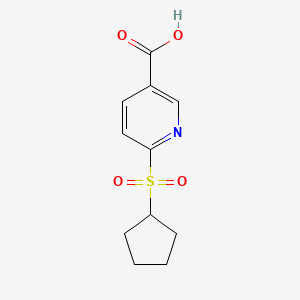
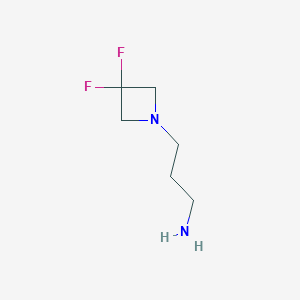
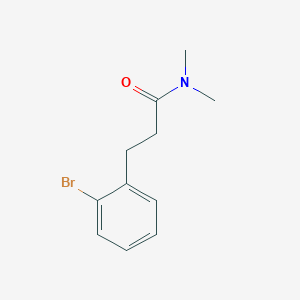
![(R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine](/img/structure/B1467733.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1467735.png)
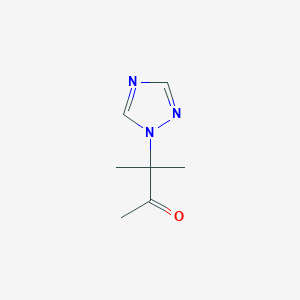
![2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1467739.png)


